Kinase Target Annotation: VEGFR/RET Profile vs. Unannotated Close Analogs
According to vendor-supplied target annotation, 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is labeled for VEGFR and RET kinase research applications [1]. In contrast, the closest structural analogs—3-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine, 3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, and 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine—carry no such kinase annotation in available vendor or database records . This target annotation, while qualitative, provides the only available differentiation for procurement decision-making when selecting among structurally similar pyridazine derivatives for kinase-focused screening campaigns.
| Evidence Dimension | Annotated biological target (vendor-supplied) |
|---|---|
| Target Compound Data | VEGFR, RET |
| Comparator Or Baseline | 3-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine; 3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine; 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine (all unannotated for kinase targets) |
| Quantified Difference | Presence vs. absence of VEGFR/RET kinase annotation |
| Conditions | Vendor target annotation data; no confirmatory independent primary literature available |
Why This Matters
For researchers building kinase inhibitor screening libraries, a compound with an explicit VEGFR/RET annotation provides a functional starting hypothesis that unannotated analogs lack, reducing the risk of purchasing inactive chemical matter.
- [1] Namiki-S Co. MedChemExpress Product HY-U00437 (Pz-1). Target: VEGFR; RET. Formula: C26H26N6O2. CAS 1800505-64-9. View Source
